[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUFFKFBGURPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies For 1 2 Dioxolo 4,5 B Pyridin 6 Ylmethanamine and Precursor Structures
Retrosynthetic Analysis of thenih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. advancechemjournal.com For a heterocyclic aromatic ring like pyridine (B92270), this process often involves simplifying the system to its saturated form before making strategic disconnections. advancechemjournal.com
Disconnection Strategies for the Pyridine Ring Formation
The pyridine ring is a common structural motif in pharmaceuticals and agrochemicals. acsgcipr.org Its synthesis can be achieved through numerous methods, primarily involving the condensation of carbonyl compounds or cycloaddition reactions. acsgcipr.orgbaranlab.org
A primary disconnection strategy for the fused pyridine ring in the target molecule involves breaking the C-C and C-N bonds that form the ring. This can be conceptualized in several ways:
Condensation of a 1,5-dicarbonyl equivalent: This approach would involve disconnecting the pyridine ring to reveal a 1,5-dicarbonyl precursor that already contains the fused dioxole moiety. The subsequent reaction with an ammonia (B1221849) source would form the pyridine ring. baranlab.org
Hantzsch-type synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.org An adaptation of this could be used to build the pyridine ring onto a precursor derived from a catechol.
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions are a favored method for constructing pyridine rings, where a heterocyclic azadiene reacts with an alkene or alkyne. baranlab.org This could be envisioned by disconnecting the pyridine ring into an azadiene and an alkyne fragment.
A summary of potential pyridine ring disconnection strategies is presented in the table below.
| Disconnection Strategy | Key Precursors | Forward Reaction Type |
| 1,5-Dicarbonyl Condensation | 1,5-dicarbonyl compound, Ammonia/Ammonia source | Condensation/Cyclization |
| Hantzsch-type Synthesis | β-ketoester, Aldehyde, Ammonia | Condensation/Oxidation |
| Cycloaddition | Heterocyclic azadiene, Alkyne/Alkene | Inverse-electron-demand Diels-Alder |
Approaches to Dioxole Ring Annulation
The 1,3-dioxole (B15492876) ring is typically formed from a catechol (1,2-dihydroxybenzene) or a heterocyclic equivalent. Dioxolanes can be prepared by the acetalization of aldehydes or ketalization of ketones with ethylene glycol. wikipedia.org
For the nih.govnih.govdioxolo[4,5-b]pyridine system, the most logical retrosynthetic disconnection involves breaking the two C-O ether bonds of the dioxole ring. This reveals a key precursor: a 2,3-dihydroxypyridine (B124209) derivative. The forward reaction to form the dioxole ring, a process known as annulation, would involve reacting this dihydroxy-pyridine intermediate with a one-carbon electrophile.
Common reagents for this transformation are listed in the following table.
| Reagent | Reaction Conditions | Notes |
| Dichloromethane (CH₂Cl₂) | Basic conditions (e.g., NaOH, K₂CO₃) | A common and effective method for forming the methylenedioxy bridge. |
| Formaldehyde (CH₂O) or Paraformaldehyde | Acidic conditions | Standard acetal formation. |
| Diiodomethane (CH₂I₂) | Basic conditions | Another effective methyleneating agent. |
Introduction of the Aminomethyl Moiety at C-6
The introduction of the aminomethyl (-CH₂NH₂) group at the C-6 position of the dioxolopyridine core is a critical functionalization step. The pharmaceutical industry has often used methods like the Vilsmeier-Haack formylation followed by reductive amination to install such motifs. digitellinc.com However, the electron-deficient nature of the pyridine ring can make these classical methods challenging. digitellinc.com
Retrosynthetic disconnection of the aminomethyl group can proceed via two main pathways:
C-N Bond Disconnection: This leads to a 6-(halomethyl) or 6-(hydroxymethyl)- nih.govnih.govdioxolo[4,5-b]pyridine precursor. The forward synthesis would involve nucleophilic substitution with an amine source, such as ammonia or a protected equivalent.
C-C Bond Disconnection: This approach disconnects the bond between the pyridine ring and the aminomethyl carbon. A more practical variation is functional group interconversion, where the aminomethyl group is derived from a different C1 functional group at the C-6 position, such as a nitrile (-CN), an aldehyde (-CHO), or a carboxylic acid derivative.
Key synthetic transformations for introducing the aminomethyl group are outlined below.
| Precursor Functional Group at C-6 | Reagents for Conversion to -CH₂NH₂ | Reaction Type |
| Nitrile (-CN) | Reducing agents (e.g., LiAlH₄, H₂/Raney Ni) | Reduction |
| Aldehyde (-CHO) | NH₃, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Reductive Amination |
| Carboxamide (-CONH₂) | Reducing agents (e.g., LiAlH₄) | Reduction |
| Methyl (-CH₃) | Halogenation (e.g., NBS) followed by amination | Halogenation and Nucleophilic Substitution |
Established and Novel Synthetic Routes tonih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine
While a specific, dedicated synthesis for nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine is not extensively documented in readily available literature, plausible routes can be constructed based on established methodologies for analogous heterocyclic systems. clockss.orgresearchgate.netnih.gov
Multistep Synthesis from Readily Available Starting Materials
A representative multistep synthesis could commence from a substituted catechol, building the pyridine ring onto it, followed by functionalization. An alternative is to start with a pre-functionalized pyridine and subsequently construct the dioxole ring.
A plausible synthetic pathway is as follows:
Nitration of 3,4-(Methylenedioxy)toluene: Starting with the commercially available 3,4-(methylenedioxy)toluene, nitration would introduce a nitro group onto the aromatic ring, primarily at the 6-position due to directing effects.
Oxidation of the Methyl Group: The methyl group of the resulting nitrated compound can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Pyridine Ring Formation: The resulting carboxylic acid can then be subjected to a ring-closure strategy to form the pyridinone ring fused to the dioxole core. This often involves several steps to build the necessary carbon framework.
Functional Group Manipulation: The pyridinone can be converted to a chloropyridine using reagents like phosphorus oxychloride (POCl₃).
Introduction of the Cyano Group: The chloro-substituent can be displaced by a cyanide nucleophile (e.g., using CuCN), installing the nitrile group at the C-6 position.
Reduction to the Aminomethyl Group: Finally, reduction of the nitrile group using a suitable reducing agent such as Raney Nickel with hydrogen gas would yield the target compound, nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine. clockss.org
Convergent and Divergent Synthetic Strategies
Modern synthetic chemistry often employs convergent or divergent strategies to improve efficiency and facilitate the creation of chemical libraries. nih.govorganic-chemistry.org
Convergent Synthesis: A convergent approach would involve the synthesis of two or more complex fragments that are then coupled together late in the synthesis. For this target, one could imagine synthesizing a functionalized pyridine fragment and a separate catechol-derived piece, though the fusion of two aromatic rings in this manner is often low-yielding. A more practical convergent strategy might involve coupling a pre-made aminomethyl-containing building block to a precursor that facilitates the final pyridine ring closure.
Divergent Synthesis: A divergent strategy is particularly useful for creating a library of related compounds. nih.govnih.gov In this case, a common intermediate, such as 6-chloro- nih.govnih.govdioxolo[4,5-b]pyridine, could be synthesized on a larger scale. This key intermediate could then be subjected to various parallel reactions. For example, reaction with different nucleophiles could install a variety of functional groups at the C-6 position. To obtain the target molecule, this intermediate would be reacted with a cyanide source, followed by reduction, as described previously. This approach allows for the efficient production of diverse molecules for screening and development purposes.
Application of Modern Synthetic Transformations (e.g., Cross-Coupling Reactions, C-H Activation)
The assembly of the core nih.govresearchgate.netdioxolo[4,5-b]pyridine scaffold and the introduction of the necessary functional group for the methanamine side chain can be efficiently achieved using modern synthetic methods. Palladium-catalyzed cross-coupling reactions, for instance, are pivotal in forming key carbon-carbon and carbon-heteroatom bonds.
One potential strategy involves a Sonogashira cross-coupling reaction using a suitably substituted dihalopyridine as a precursor. This approach has been successfully applied in the synthesis of related isoxazolo[4,3-b]pyridines, starting from 2-chloro-3-nitropyridines which are then coupled with terminal alkynes. A similar pathway could be envisioned for the dioxolopyridine system.
Another powerful tool is the Heck reaction, which can be used to install the side chain onto the pre-formed heterocyclic nucleus. In the synthesis of analogous oxazolo[4,5-b]pyridines, a Heck reaction between a bromo-substituted heterocycle and methyl acrylate has been employed to introduce a carbon chain that can be further elaborated. clockss.org
Furthermore, direct C-H activation and amination represent a more atom-economical approach. Palladium-catalyzed intramolecular C-H amination has been shown to be effective for the regioselective synthesis of fused N-heterocycles. nih.gov This strategy could potentially be adapted for the final ring-closing step to form the pyridine portion of the core structure, or to directly functionalize the assembled scaffold.
Table 1: Examples of Modern Synthetic Transformations in Fused Pyridine Synthesis
| Reaction Type | Catalyst/Reagents | Application in Analogs | Potential Application for Target Compound |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Synthesis of 2-alkynylpyridines as precursors for isoxazolo[4,3-b]pyridines nih.gov | Formation of the pyridine ring by coupling a dihalocatechol derivative with an appropriate alkyne. |
| Heck Reaction | Palladium acetate, phosphine ligand | Introduction of an acrylic ester side chain onto an oxazolo[4,5-b]pyridine (B1248351) ring clockss.org | Functionalization of the 6-position of a halogenated nih.govresearchgate.netdioxolo[4,5-b]pyridine precursor. |
Reductive Amination Strategies for the Methanamine Moiety
The final installation of the methanamine group at the 6-position of the nih.govresearchgate.netdioxolo[4,5-b]pyridine core is most commonly achieved via reductive amination of a corresponding aldehyde precursor, nih.govresearchgate.netdioxolo[4,5-b]pyridine-6-carbaldehyde. This transformation is a robust and versatile C-N bond-forming reaction.
Direct reductive amination using hydrogen gas (H₂) as the reductant is an attractive method from an atom economy perspective. nih.gov This process typically involves a catalyst, such as a transition metal complex or a frustrated Lewis pair, to facilitate the reaction between the aldehyde, an amine source (like ammonia or a protected equivalent), and H₂.
Alternatively, stoichiometric hydride reagents are widely used. Reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective for this transformation. redalyc.org The reaction typically proceeds in a stepwise manner in one pot: the aldehyde and amine first form an imine intermediate, which is then reduced by the hydride reagent to the desired amine. The choice of reducing agent and reaction conditions can be tuned to optimize yield and minimize side reactions. redalyc.org
Table 2: Comparison of Reductive Amination Methods
| Method | Reducing Agent | Amine Source | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas | Ammonia, Ammonium (B1175870) salts | High atom economy; requires specialized pressure equipment. nih.gov |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Ammonia, Ammonium salts | Mild conditions; readily available reagent; may require pH control. redalyc.org |
| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium salts | Selective for imines over carbonyls; toxic cyanide byproduct. |
Chemo-, Regio- and Stereoselective Considerations innih.govresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine Synthesis
Control of Regioselectivity in Fused Ring Formation
The construction of the nih.govresearchgate.netdioxolo[4,5-b]pyridine ring system from precursors can lead to the formation of constitutional isomers. Therefore, controlling the regioselectivity of the ring-forming reactions is critical. The annulation of the pyridine ring onto the dioxole moiety, or vice versa, must be directed to achieve the desired [4,5-b] fusion.
In the synthesis of related imidazo[4,5-b]pyridines, the reaction of unsymmetrically substituted diamines can produce a mixture of regioisomers, which often require separation by chromatography. irb.hrnih.gov The specific placement of directing groups and the choice of cyclization strategy are key to achieving regiocontrol. For instance, strategies that involve intramolecular nucleophilic aromatic substitution (SNAr) can provide high regioselectivity, where the position of the leaving group and the nucleophile dictates the outcome of the ring fusion. researchgate.net
Similarly, palladium-catalyzed intramolecular reactions have been developed that proceed with high regioselectivity, exclusively yielding the linear fused product over the angular one in certain systems. nih.gov The choice of ligands and reaction conditions plays a crucial role in directing the C-H activation to a specific site. Applying these principles to the synthesis of the nih.govresearchgate.netdioxolo[4,5-b]pyridine core, for example by starting with a pre-functionalized catechol or pyridine derivative, can ensure the correct arrangement of atoms in the final bicyclic structure.
Stereochemical Control in Aminomethylation (if applicable)
The synthesis of nih.govresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine via the reductive amination of the corresponding aldehyde, nih.govresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde, results in an achiral product. The carbon atom of the resulting aminomethyl group (-CH₂NH₂) is not a stereocenter.
Therefore, under standard synthesis conditions using achiral reagents, stereochemical control is not an applicable consideration for this specific transformation. If, however, the core nih.govresearchgate.netdioxolo[4,5-b]pyridine scaffold were to contain a pre-existing chiral center, the reductive amination step could potentially lead to the formation of diastereomers, in which case the choice of reagents and conditions might influence the diastereomeric ratio. However, for the parent compound itself, this is not a factor.
Green Chemistry Principles in the Synthesis ofnih.govresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine
Solvent Selection and Catalysis for Sustainable Synthesis
Incorporating green chemistry principles into the synthesis of nih.govresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine is crucial for developing environmentally benign processes. mdpi.com Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and catalytic methods to minimize waste.
Solvent Selection: The replacement of hazardous organic solvents with more sustainable alternatives is a primary goal. Water is an ideal green solvent, and many organic reactions, including multicomponent reactions for heterocycle synthesis, have been successfully performed in aqueous media. researchgate.net Other green solvents include ethanol, which can be derived from biomass, and ionic liquids, which have negligible vapor pressure. mdpi.com
Catalysis and Energy Efficiency: The use of catalysts is inherently green as it reduces the activation energy of a reaction and allows for milder conditions, often with improved selectivity and reduced byproduct formation. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled.
Energy-efficient techniques such as microwave irradiation and sonochemistry (ultrasound) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govnih.gov Microwave-assisted synthesis has been effectively used for palladium-catalyzed cross-coupling reactions and aminations in the context of imidazopyridine synthesis. irb.hrmdpi.com Sonochemical methods, often using water as a solvent, provide another energy-efficient and environmentally friendly pathway for synthesizing heterocyclic compounds. researchgate.netnih.gov
Table 3: Green Chemistry Approaches for Heterocycle Synthesis
| Principle | Approach | Example | Benefit |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium | Three-component condensation for dihydrofurans researchgate.net | Reduces use of volatile organic compounds (VOCs). |
| Catalysis | Use of efficient and recyclable catalysts (e.g., DABCO) | Synthesis of benzofuranones in water researchgate.net | Lowers energy requirements, increases reaction rates, minimizes waste. |
| Energy Efficiency | Microwave-assisted synthesis | Amination of chloro-substituted imidazoquinolines irb.hr | Drastically reduces reaction times and energy consumption. |
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The reaction efficiency, on the other hand, is a practical measure that takes into account the reaction yield and selectivity.
A proposed synthetic route for scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-ylmethanamine is outlined below, with an analysis of the atom economy for each step.
Step 1: Synthesis of 6-methyl- scranton.eduacsgcipr.orgdioxolo[4,5-b]pyridine (3)
This step involves the cyclization of 2,3-dihydroxy-6-methylpyridine (1) with a methylene (B1212753) source such as dibromomethane (2) in the presence of a base.
Reaction: C₆H₇NO₂ + CH₂Br₂ + 2 K₂CO₃ → C₇H₇NO₂ + 2 KBr + 2 KHCO₃
Analysis: This reaction forms the core structure. The primary byproducts are inorganic salts, which can be separated relatively easily. The atom economy is impacted by the use of the base.
Step 2: Synthesis of 6-(bromomethyl)- scranton.eduacsgcipr.orgdioxolo[4,5-b]pyridine (4)
This step is a radical bromination of the methyl group of (3) using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
Reaction: C₇H₇NO₂ + C₄H₄BrNO₂ → C₇H₆BrNO₂ + C₄H₅NO₂
Analysis: This reaction introduces the necessary functional group for further conversion. A significant byproduct is succinimide, which must be removed.
Step 3: Synthesis of scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-yl)acetonitrile (5)
The bromomethyl compound (4) is converted to the corresponding nitrile by reaction with sodium cyanide.
Reaction: C₇H₆BrNO₂ + NaCN → C₈H₆N₂O₂ + NaBr
Analysis: This is a nucleophilic substitution reaction. The main byproduct is sodium bromide.
Step 4: Synthesis of scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-ylmethanamine (6)
The final step is the reduction of the nitrile (5) to the primary amine, for example, through catalytic hydrogenation. wikipedia.org
Reaction: C₈H₆N₂O₂ + 2 H₂ → C₈H₁₀N₂O₂
Analysis: This is a highly atom-economical addition reaction where all atoms of the reactants are incorporated into the final product. acsgcipr.org The efficiency will depend on the choice of catalyst and reaction conditions to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.org
The following table provides a detailed breakdown of the atom economy for each step of this proposed synthesis.
| Step | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Atom Economy (%) |
| 1 | 2,3-dihydroxy-6-methylpyridine, Dibromomethane, Potassium Carbonate | 125.13 + 173.83 + 276.42 = 575.38 | 6-methyl- scranton.eduacsgcipr.orgdioxolo[4,5-b]pyridine | 137.14 | 23.8% |
| 2 | 6-methyl- scranton.eduacsgcipr.orgdioxolo[4,5-b]pyridine, N-Bromosuccinimide | 137.14 + 177.98 = 315.12 | 6-(bromomethyl)- scranton.eduacsgcipr.orgdioxolo[4,5-b]pyridine | 216.03 | 68.5% |
| 3 | 6-(bromomethyl)- scranton.eduacsgcipr.orgdioxolo[4,5-b]pyridine, Sodium Cyanide | 216.03 + 49.01 = 265.04 | ( scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-yl)acetonitrile | 162.15 | 61.2% |
| 4 | ( scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-yl)acetonitrile, Hydrogen | 162.15 + 4.03 = 166.18 | scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-ylmethanamine | 166.18 | 100% |
| Overall | 2,3-dihydroxy-6-methylpyridine, Dibromomethane, Potassium Carbonate, N-Bromosuccinimide, Sodium Cyanide, Hydrogen | 768.56 | scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-ylmethanamine | 166.18 | 21.6% |
Scale-Up Considerations and Process Chemistry forscranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-ylmethanamine Production
Scaling up the synthesis of scranton.eduacsgcipr.orgDioxolo[4,5-b]pyridin-6-ylmethanamine from the laboratory to an industrial scale introduces several challenges related to process chemistry, safety, and cost-effectiveness.
Step 1: Dioxolo Ring Formation
Reagents and Solvents: The choice of a suitable solvent that can facilitate the reaction and be easily removed is crucial. A high-boiling polar aprotic solvent might be required. The use of a strong base like potassium carbonate necessitates handling of solids and potential heterogeneity of the reaction mixture.
Process Control: The reaction may require elevated temperatures to proceed at a reasonable rate, which requires careful temperature control to avoid side reactions.
Work-up: The removal of inorganic salts (KBr and KHCO₃) would likely be achieved by aqueous extraction, which can generate significant aqueous waste streams.
Step 2: Radical Bromination
Reagents and Safety: N-Bromosuccinimide (NBS) is a solid reagent that is easier to handle than liquid bromine, but it can be unstable, and its reactions can be highly exothermic. scientificupdate.com The use of a radical initiator like AIBN requires strict temperature control to manage the rate of radical generation and prevent runaway reactions. researchgate.net
Process Control: Photochemical initiation could be an alternative to thermal initiators, but this can be difficult to implement on a large scale. The reaction is often sensitive to impurities that can inhibit the radical chain process.
Work-up: The succinimide byproduct needs to be removed, which can be done by extraction or crystallization.
Step 3: Cyanation
Reagents and Safety: Sodium cyanide is highly toxic and requires stringent safety protocols for handling and disposal. The use of a less toxic cyanide source could be explored, but this might come at a higher cost.
Process Control: The reaction is a standard nucleophilic substitution and is generally well-behaved. The choice of solvent is important to ensure sufficient solubility of both the organic substrate and the inorganic cyanide salt.
Work-up: The removal of sodium bromide is typically straightforward. However, quenching of any unreacted cyanide must be done carefully to avoid the generation of toxic hydrogen cyanide gas.
Step 4: Nitrile Reduction
Catalysis: Catalytic hydrogenation is the most atom-economical method. wikipedia.org However, it requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel, Palladium on carbon). acsgcipr.org The choice of catalyst is critical to ensure high selectivity for the primary amine and to avoid over-reduction or side reactions. rsc.org
Process Control: The reaction is often exothermic and requires efficient cooling to maintain a safe operating temperature. The reaction progress needs to be carefully monitored to ensure complete conversion.
Work-up: The catalyst must be filtered off, which can be hazardous if it is pyrophoric. The product is then typically isolated by distillation or crystallization. Alternative reduction methods using stoichiometric metal hydrides like lithium aluminum hydride are less suitable for large-scale production due to cost, safety, and waste generation. nih.gov
Chemical Reactivity and Reaction Mechanisms Of 1 2 Dioxolo 4,5 B Pyridin 6 Ylmethanamine
Reactivity Profile of the Aminomethyl Group at C-6
The aminomethyl substituent is a key determinant of the molecule's reactivity, primarily acting as a potent nucleophile. The lone pair of electrons on the nitrogen atom is readily available for bond formation with a variety of electrophilic species.
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine functionality in nih.govclockss.orgDioxolo[4,5-b]pyridin-6-ylmethanamine renders the molecule nucleophilic. This reactivity stems from the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers. The basicity of the amine is influenced by the electronic nature of the attached dioxolopyridine ring. Generally, aminomethylpyridines exhibit a basicity that is slightly lower than typical alkylamines due to the electron-withdrawing inductive effect of the pyridine (B92270) ring. However, the fused dioxole ring, with its oxygen atoms, is expected to be electron-donating through resonance, which could potentially modulate the nucleophilicity of the amine.
Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives
The nucleophilic character of the primary amine allows for the straightforward synthesis of a wide array of nitrogen-containing derivatives.
Amide Formation: In the presence of acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents, nih.govclockss.orgDioxolo[4,5-b]pyridin-6-ylmethanamine readily undergoes acylation to form stable amides. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, reaction with acetyl chloride would yield N-( nih.govclockss.orgdioxolo[4,5-b]pyridin-6-ylmethyl)acetamide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Imine Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removal of water.
The table below summarizes the formation of these key derivatives:
| Derivative Type | Reactant | General Product Structure |
| Amide | Acyl Halide (R-COCl) | |
| Imine | Aldehyde (R'-CHO) |
Exploration of Alkylation and Acylation Reactions
Alkylation: The nitrogen atom of the aminomethyl group can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary alkyl halides). Mono-, di-, and even tri-alkylation to form a quaternary ammonium (B1175870) salt are possible, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Acylation: As previously discussed in the context of amide formation, acylation is a robust reaction for this compound. A variety of acylating agents can be employed, leading to a diverse range of amide products with potentially altered biological activities and physicochemical properties.
Reactivity of thenih.govclockss.orgDioxolo[4,5-b]pyridine Ring System
The fused heterocyclic ring system possesses a distinct reactivity pattern influenced by the electronegative nitrogen atom in the pyridine ring and the electron-donating nature of the fused dioxole ring.
Electrophilic Aromatic Substitution Reactions on the Pyridine and Dioxole Moieties
The pyridine ring is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene. The nitrogen atom's electron-withdrawing inductive effect makes the ring less nucleophilic. uoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the C-3 and C-5 positions (meta to the nitrogen), as attack at the C-2, C-4, or C-6 positions would lead to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.org
However, the presence of the fused dioxole ring is expected to influence this reactivity. The oxygen atoms of the dioxole ring can donate electron density to the aromatic system through resonance, which would be an activating effect. This donation would likely favor substitution on the pyridine ring, although the precise directing effects would be a combination of the influences from both the nitrogen and the dioxole oxygens. Predicting the exact regioselectivity of electrophilic attack would require more specific experimental data or computational studies. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nucleophilic Attack and Addition to the Pyridine Ring
In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). This is because the electronegative nitrogen can effectively stabilize the negative charge in the resulting intermediate. For a nucleophilic substitution reaction to occur, a good leaving group must be present at one of these activated positions.
In the case of nih.govclockss.orgDioxolo[4,5-b]pyridin-6-ylmethanamine, direct nucleophilic attack on the unsubstituted ring is unlikely. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at a position activated by the pyridine nitrogen, nucleophilic aromatic substitution (SNAr) could be a viable reaction pathway. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.com
Ring Opening and Rearrangement Pathways of themdpi.comdmed.org.uaDioxolo Ring
There is no specific literature detailing the ring-opening and rearrangement pathways of the 1,3-dioxolo ring in mdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine. In analogous fused heterocyclic systems, the stability of the dioxolo ring is generally high. However, under forcing conditions such as strong acid or base catalysis, or through specific enzymatic or photochemical reactions, ring-opening could potentially occur.
Catalytic Transformations Involvingmdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine
Metal-Catalyzed Coupling Reactions with the Pyridine Nitrogen or Aminomethyl Group
Specific studies on metal-catalyzed coupling reactions involving the pyridine nitrogen or the aminomethyl group of mdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine have not been reported. However, based on the known reactivity of pyridine and aminomethyl functionalities, several potential transformations can be postulated.
The pyridine nitrogen, with its lone pair of electrons, can act as a ligand for various transition metals, such as palladium, copper, rhodium, and iridium. nih.gov This coordination is a key step in many catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental in C-C and C-N bond formation. The pyridine nitrogen in the target molecule could direct ortho-C-H activation or participate in coupling reactions. Research on N-aryl-2-aminopyridines has shown that the pyridyl directing group facilitates the formation of stable metal complexes, leading to cyclization and functionalization reactions. nih.gov
The primary aminomethyl group is also a versatile functional handle for metal-catalyzed reactions. It can undergo N-arylation or N-alkylation reactions, typically catalyzed by palladium or copper complexes.
Table 1: Potential Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Potential Reaction Site | Catalyst | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Pyridine Ring (if halogenated) | Pd(0) | Arylated Dioxolopyridine |
| Heck Coupling | Pyridine Ring (if halogenated) | Pd(0) | Alkenylated Dioxolopyridine |
| Buchwald-Hartwig Amination | Aminomethyl Group | Pd(0) | N-Arylated Derivative |
Organocatalytic Applications
There is no documented use of mdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine as an organocatalyst. However, the presence of both a pyridine ring and a primary amine suggests potential applications in this field. Pyridine and its derivatives are known to act as basic catalysts, activating substrates through proton abstraction. The aminomethyl group could participate in iminium or enamine catalysis, similar to well-established organocatalysts like proline and its derivatives.
The combination of a Lewis basic pyridine nitrogen and a Brønsted basic/nucleophilic aminomethyl group could allow for bifunctional catalysis, where both groups participate in activating the substrates and controlling the stereochemistry of the reaction.
Mechanistic Investigations ofmdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine Transformations
Reaction Pathway Elucidation Using Kinetic and Spectroscopic Methods
No specific kinetic or spectroscopic studies have been published to elucidate the reaction pathways of mdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine. Such investigations are crucial for understanding the underlying mechanisms of its potential reactions.
Kinetic studies would involve monitoring the reaction rate under various conditions (e.g., changing concentrations of reactants, catalysts, and temperature) to determine the rate law and activation parameters. This information would provide insights into the composition of the transition state of the rate-determining step.
Spectroscopic methods such as in-situ NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectroscopy would be invaluable for observing the formation and consumption of reactants, intermediates, and products in real-time. For example, changes in the chemical shifts in NMR or vibrational frequencies in IR could indicate the coordination of the molecule to a metal center or the formation of a reactive intermediate.
Identification of Intermediates and Transition States
The identification of intermediates and transition states in reactions involving mdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine remains a subject for future research. In the context of the hypothetical reactions discussed above, several types of intermediates could be anticipated.
In metal-catalyzed coupling reactions, organometallic intermediates such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors would be expected. These are often transient and require specialized techniques for detection, such as low-temperature spectroscopy or trapping experiments.
For organocatalytic reactions, covalent intermediates like iminium ions or enamines could be formed. Non-covalent intermediates, such as hydrogen-bonded complexes, might also play a role in catalysis.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the structures and energies of intermediates and transition states. Such calculations could provide a theoretical framework for understanding the reactivity of mdpi.comdmed.org.uaDioxolo[4,5-b]pyridin-6-ylmethanamine and guide future experimental investigations. For instance, DFT calculations have been used to understand the reaction mechanism of the formation of mdpi.comnih.govdithiolo[3,4-b]pyridines, revealing that the rate-limiting step is a cyclization process. nih.gov
Advanced Spectroscopic and Structural Analysis Methodologies For 1 2 Dioxolo 4,5 B Pyridin 6 Ylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Field ¹H and ¹³C NMR Techniques for Chemical Shift and Coupling Constant Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure.
¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. ForDioxolo[4,5-b]pyridin-6-ylmethanamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) group of the dioxole, the methylene group of the methanamine, and the amine protons. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by the spin-spin coupling constant (J), reveals the number of adjacent protons.
¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule. The spectrum for the target compound would display separate signals for each carbon in the pyridine and dioxole rings, as well as the aminomethyl carbon. The chemical shifts are indicative of the carbon's hybridization and bonding environment.
A hypothetical data table for the expected NMR signals is presented below, based on typical chemical shift ranges for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts forDioxolo[4,5-b]pyridin-6-ylmethanamine This table is predictive and not based on experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine CH (H-5/H-7) | 7.0 - 8.5 | 115 - 150 |
| Dioxole O-CH₂-O | 5.9 - 6.1 | 100 - 105 |
| Aminomethyl CH₂ | 3.8 - 4.2 | 40 - 50 |
| Amine NH₂ | 1.5 - 3.5 (broad) | - |
| Pyridine C-O | - | 140 - 160 |
| Pyridine C-N | - | 145 - 165 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the pyridine ring system.
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the methanamine group to the correct position on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the molecule's three-dimensional structure and preferred conformation.
Advanced NMR Solvent and Temperature Studies
Conducting NMR experiments in different deuterated solvents can help identify labile protons (like those of the amine group) and can reveal solvent-solute interactions. Varying the temperature can provide insights into dynamic processes, such as conformational changes or restricted bond rotations, by observing changes in the sharpness or chemical shifts of the NMR signals.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying the functional groups present.
Interpretation of Characteristic Absorption and Scattering Bands
IR Spectroscopy : In an IR spectrum, the absorption of infrared radiation corresponds to specific molecular vibrations. ForDioxolo[4,5-b]pyridin-6-ylmethanamine, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and the prominent C-O stretching of the dioxole ring.
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine moiety would likely produce strong signals in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies forDioxolo[4,5-b]pyridin-6-ylmethanamine This table is predictive and not based on experimental data.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | IR |
| Amine (R-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1600 | IR, Raman |
| Dioxole (O-C-O) | C-O Stretch (Asymmetric) | 1200 - 1300 | IR |
Conformational Analysis using Vibrational Spectroscopy
While primarily used for functional group identification, subtle shifts in vibrational frequencies can provide information about the molecule's conformation. For instance, intramolecular hydrogen bonding involving the amine group could be detected by a shift in the N-H stretching frequency. Comparing experimental spectra with those predicted by computational chemistry methods (like Density Functional Theory, DFT) can help in assigning a molecule's most stable conformation.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Mapping
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio after ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry would be required to determine the precise molecular formula of nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine. By measuring the exact mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass for the molecular formula of nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine (C₇H₈N₂O₂) could be calculated and compared against an experimental value.
Table 1: Theoretical Isotopic Mass Data for nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine
| Molecular Formula | Isotope | Exact Mass | Abundance (%) |
|---|---|---|---|
| C₇H₈N₂O₂ | ¹²C₇¹H₈¹⁴N₂¹⁶O₂ | 152.0586 | 100.00 |
| ¹³C¹²C₆¹H₈¹⁴N₂¹⁶O₂ | 153.0619 | 7.76 | |
| ¹²C₇¹H₈¹⁵N¹⁴N¹⁶O₂ | 153.0556 | 0.74 | |
| ¹²C₇¹H₈¹⁴N₂¹⁷O¹⁶O | 153.0628 | 0.08 |
Note: This table represents theoretical values. Experimental data is not currently available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. Analysis of these fragments would provide insights into the compound's structure. Common fragmentation patterns for similar amine-containing heterocyclic compounds often involve the loss of the aminomethyl group or cleavage within the heterocyclic ring system.
Table 2: Plausible Fragmentation Pathways for nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| [M+H]⁺ | Loss of NH₃ | NH₃ |
| [M+H]⁺ | Loss of CH₂NH₂ | •CH₂NH₂ |
| [M+H]⁺ | Cleavage of the dioxole ring | CO or CO₂ |
Note: This table is based on general fragmentation principles of related structures, not on experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination ofnih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine and its Derivatives (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Growth Techniques and Diffraction Data Collection
To perform X-ray crystallography, single crystals of sufficient quality must first be grown. Common techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they would be mounted on a diffractometer, and X-ray diffraction data would be collected.
Refinement of Crystal Structures and Bond Length/Angle Analysis
The collected diffraction data would be processed to solve and refine the crystal structure. This process would yield the precise coordinates of each atom in the unit cell, from which detailed geometric parameters can be calculated.
Table 3: Predicted Bond Types and General Lengths in nih.govnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine
| Bond | General Bond Length (Å) |
|---|---|
| C-C (aromatic) | ~1.39 |
| C-N (aromatic) | ~1.37 |
| C-O (dioxole) | ~1.36 |
| O-C-O (dioxole) | ~1.43 |
| C-C (aliphatic) | ~1.54 |
| C-N (aliphatic) | ~1.47 |
Note: These are generalized values and would be precisely determined by X-ray analysis.
Advanced Applications and Functional Materials Derived From 1 2 Dioxolo 4,5 B Pyridin 6 Ylmethanamine Non Biological
Role as a Key Intermediate and Building Block in Synthetic Organic Chemistry for Complex Molecule Construction
The unique molecular architecture of rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine, featuring a reactive primary amine tethered to a rigid heterocyclic scaffold, positions it as a valuable intermediate in synthetic organic chemistry. This compound serves as a foundational element for the construction of more complex molecular frameworks, including novel heterocyclic scaffolds and diverse chemical libraries.
Precursor for Heterocyclic Scaffolds and Chemical Libraries
The aminomethyl group on the dioxolopyridine ring is a key functional handle that allows for the elaboration of this core structure into a variety of fused heterocyclic systems. For instance, 2-(aminomethyl)pyridines are known to undergo cyclocondensation reactions with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. beilstein-journals.org This type of transformation highlights the potential of rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine to act as a precursor for analogous fused imidazole (B134444) systems, where the dioxole moiety would confer unique electronic and steric properties to the final scaffold.
The versatility of this compound also extends to its potential use in combinatorial chemistry for the generation of chemical libraries. The primary amine can be readily derivatized through a wide range of reactions, such as acylation, alkylation, and reductive amination, allowing for the systematic introduction of diverse functional groups. This modular approach is central to combinatorial synthesis, enabling the rapid generation of a multitude of compounds for screening in various applications, including materials science and catalyst discovery. nih.govopenaccessjournals.com
Table 1: Potential Heterocyclic Scaffolds from rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine
| Reactant | Resulting Heterocyclic Scaffold | Potential Reaction Type |
|---|---|---|
| Nitroalkanes | Imidazo[4,5-b]dioxolopyridines | Cyclocondensation |
| Dicarbonyl compounds | Pyrrolo[3,4-b]dioxolopyridines | Paal-Knorr synthesis |
Advanced Organic Reagents and Ligands
The pyridine (B92270) nitrogen and the exocyclic primary amine of rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine provide two potential coordination sites, making its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. Polydentate ligands based on aminomethylpyridine frameworks are known to form stable complexes with a variety of metal ions. mdpi.com By modifying the aminomethyl group, it is possible to synthesize multidentate ligands that can chelate metal centers, thereby creating catalysts with specific activities and selectivities.
For example, derivatization of the primary amine could lead to the formation of Schiff base ligands or more complex chelating agents. These ligands could then be used to prepare metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgnih.govmdpi.comyoutube.com The rigid dioxolopyridine backbone would provide structural integrity to the framework, while the specific metal and ligand design would dictate the pore size and chemical environment within the MOF.
Exploration in Materials Science and Polymer Chemistry
The incorporation of heterocyclic units into polymers is a well-established strategy for creating materials with tailored electronic, optical, and thermal properties. The rsc.orgnih.govDioxolo[4,5-b]pyridine moiety, with its potential for electronic delocalization and specific intermolecular interactions, is a promising candidate for the development of novel functional polymers.
Incorporation into Polymer Backbones or Side Chains for Functional Polymers
The aminomethyl group of rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine provides a convenient attachment point for incorporating the dioxolopyridine unit into a polymer structure. This can be achieved either by polymerization of a monomer derived from the parent amine or by grafting the molecule onto a pre-existing polymer.
For instance, the amine could be converted into a polymerizable monomer, such as an acrylamide (B121943) or a vinyl-substituted derivative. Subsequent polymerization would lead to polymers with pendant dioxolopyridine units. These functional side chains could influence the polymer's properties, such as its solubility, thermal stability, and ability to coordinate with metal ions. Such polymers could find applications as coatings, membranes, or stimuli-responsive materials.
Development of Conjugated Polymers withrsc.orgnih.govDioxolo[4,5-b]pyridine Units
Conjugated polymers, which possess a backbone of alternating single and double bonds, are of great interest for their electronic and optical properties, finding use in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The aromatic nature of the rsc.orgnih.govDioxolo[4,5-b]pyridine system makes it a suitable building block for conjugated polymers.
While direct polymerization of rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine into a conjugated backbone is not straightforward, it can be chemically modified to create monomers suitable for cross-coupling polymerization reactions, such as Suzuki or Stille coupling. For example, halogenation of the pyridine ring, followed by conversion of the aminomethyl group to a non-interfering moiety, would yield a monomer that could be copolymerized with other aromatic units to create a donor-acceptor type conjugated polymer. The electronic properties of the resulting polymer would be influenced by the electron-rich nature of the dioxole group and the electron-deficient character of the pyridine ring.
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct well-defined molecular assemblies. The rsc.orgnih.govDioxolo[4,5-b]pyridine scaffold possesses several features that make it an attractive component for supramolecular chemistry.
The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor. These functionalities can be exploited to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks in the solid state. Furthermore, the planar aromatic surface of the dioxolopyridine core can participate in π-π stacking interactions, which can further stabilize the supramolecular architecture.
Derivatives of rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine could be designed to self-assemble into various structures, such as liquid crystals, gels, or crystalline solids with specific packing arrangements. The ability to control the self-assembly process by modifying the peripheral functional groups opens up possibilities for creating novel materials with tailored optical, electronic, or porous properties.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| rsc.orgnih.govDioxolo[4,5-b]pyridin-6-ylmethanamine |
| Imidazo[1,5-a]pyridines |
Design of Host-Guest Systems Involving thebldpharm.comrsc.orgDioxolo[4,5-b]pyridine Core
The unique structural and electronic characteristics of the bldpharm.comrsc.orgdioxolo[4,5-b]pyridine core suggest its potential utility in the design of sophisticated host-guest systems. Host-guest chemistry involves the complexation of a "host" molecule with a smaller "guest" molecule or ion, leading to applications in sensing, catalysis, and separations.
The pyridine nitrogen atom in the core structure can act as a hydrogen bond acceptor, while the methanamine group (-CH₂NH₂) provides a primary amine that can serve as a hydrogen bond donor and a coordination site for metal ions. The dioxole group, with its oxygen atoms, can also participate in electrostatic interactions. This combination of functionalities could allow the bldpharm.comrsc.orgdioxolo[4,5-b]pyridine core to selectively bind with guest molecules that possess complementary functional groups, such as carboxylic acids, phenols, or metal cations.
Conceptual Design Principles:
Hydrogen Bonding: The amine and pyridine nitrogen can form specific hydrogen-bonding patterns with complementary guest molecules.
Electrostatic Interactions: The electron-rich dioxole and pyridine rings can engage in π-π stacking or cation-π interactions with suitable guests.
Coordination: The primary amine and pyridine nitrogen are potential binding sites for metal ions, allowing the core to act as a chelating ligand in supramolecular assemblies.
While specific experimental data for host-guest systems involving bldpharm.comrsc.orgDioxolo[4,5-b]pyridin-6-ylmethanamine is not available, the principles of supramolecular chemistry support its potential as a versatile building block in this field.
Formation of Coordination Networks and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of bldpharm.comrsc.orgDioxolo[4,5-b]pyridin-6-ylmethanamine, featuring both a pyridine ring and a primary amine, makes it a promising candidate as an organic linker for the synthesis of novel MOFs.
The pyridine nitrogen and the amino group can coordinate to different metal centers, potentially leading to the formation of high-dimensional coordination polymers with diverse topologies. The rigidity of the fused ring system can help in the formation of stable, porous frameworks.
Research on related pyridine-based linkers has demonstrated their success in constructing MOFs with applications in gas storage, separation, and catalysis. mdpi.com For example, MOFs constructed from pyridyl-functionalized ligands have shown high thermal stability and porosity. mdpi.com Dioxole-functionalized linkers have also been used to create new MOF materials with distinct physical properties. rsc.org The combination of these two functionalities in one molecule could yield MOFs with unique structural and functional attributes.
Table 1: Potential Coordination Sites and Resulting MOF Properties
| Coordination Site | Metal Ion Affinity | Potential MOF Properties |
| Pyridine Nitrogen | High affinity for transition metals (e.g., Co, Zn, Cu) | Structural diversity, catalytic activity |
| Methanamine Group | Strong coordination to various metal ions | Open metal sites, enhanced gas adsorption |
| Dioxole Oxygens | Weaker, secondary interactions | Modified pore chemistry, selective guest binding |
The specific geometry and connectivity of the resulting MOF would depend on the choice of the metal ion and the synthesis conditions. The inherent functionality of the ligand could also allow for post-synthetic modification, enabling the tuning of the MOF's properties for specific applications.
Emerging Applications in Optoelectronics and Nanoscience
The field of organic electronics leverages the tunable properties of π-conjugated organic molecules for applications in devices like Organic Light-Emitting Diodes (OLEDs) and sensors. Pyridine-containing compounds are widely studied for these applications due to their excellent electron-transporting properties and thermal stability.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with good charge carrier mobility are essential for efficient device performance. Pyridine derivatives are often used as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. nih.govresearchgate.net The electron-deficient nature of the pyridine ring facilitates electron injection and transport. The bldpharm.comrsc.orgdioxolo[4,5-b]pyridine core, being a fused aromatic system, is expected to possess the requisite electronic properties for such applications. The methanamine substituent could be further functionalized to tune the molecule's solubility, energy levels, and film-forming properties. While direct application of bldpharm.comrsc.orgDioxolo[4,5-b]pyridin-6-ylmethanamine in OLEDs has not been reported, related pyrenylpyridine derivatives have been successfully used as sky-blue emitters in OLED devices. researchgate.net
Sensing Applications: The coordination capabilities of the pyridine and amine groups also make this compound a candidate for chemosensor development. Upon binding to a specific metal ion or analyte, the electronic structure of the molecule could be perturbed, leading to a change in its fluorescence or absorption spectrum. This change can be used as a signal for detecting the target analyte. Fused heterocyclic systems are often fluorescent, and derivatives of related structures like oxazolo[4,5-b]pyridine (B1248351) have been investigated for their fluorescence behavior, which is sensitive to the chemical environment.
Table 2: Potential Optoelectronic and Nanoscience Applications
| Application Area | Relevant Molecular Property | Potential Role of the Compound |
| OLEDs | Electron-deficient aromatic core | Electron-Transporting Material (ETM), Host Material |
| Nanoscience (Sensing) | Lewis basic coordination sites (N atoms) | Fluorescent chemosensor for metal ions or small molecules |
| Functional Materials | Ability to self-assemble or polymerize | Building block for conductive polymers or functional thin films |
Further research, including theoretical modeling and experimental synthesis, is necessary to fully explore and validate the potential of bldpharm.comrsc.orgDioxolo[4,5-b]pyridin-6-ylmethanamine in these advanced, non-biological applications. The existing literature on analogous compounds, however, provides a strong foundation for its promise as a valuable component in the development of next-generation functional materials.
Future Research Directions and Uncharted Territories For 1 2 Dioxolo 4,5 B Pyridin 6 Ylmethanamine
Development of Chemoenzymatic and Biocatalytic Routes for Synthesis
The synthesis of complex molecules like rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine traditionally relies on multi-step chemical reactions. Future research could pivot towards more sustainable and efficient chemoenzymatic and biocatalytic methods. These approaches utilize the high selectivity of enzymes to perform specific chemical transformations, often under mild, aqueous conditions, thereby reducing waste and energy consumption. nih.gov
For instance, enzymes such as dioxygenases could be explored for their ability to perform regio- and diastereoselective oxidations on the pyridine (B92270) or dioxolo ring systems. nih.gov Biocatalysis could also be employed to introduce chirality or to resolve racemic mixtures, a critical step for many pharmaceutical applications. The development of such enzymatic routes would represent a significant advancement in the green synthesis of this and related heterocyclic compounds.
Table 1: Potential Enzymatic Transformations for rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine Synthesis
| Enzyme Class | Potential Reaction | Benefit |
|---|---|---|
| Dioxygenases | Regioselective hydroxylation of the pyridine ring | Introduction of new functional groups with high precision |
| Hydrolases | Enantioselective resolution of intermediates | Production of single-enantiomer compounds |
Investigation of Photophysical Properties and Photoreactions
The photophysical properties of many nitrogen-containing heterocycles remain a fertile ground for discovery. researchgate.netnih.gov Future investigations into rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine could uncover novel fluorescent or phosphorescent behaviors. researchgate.net Such properties are highly dependent on the molecular structure, including the presence of electron-donating and electron-withdrawing groups, and the rigidity of the fused ring system. researchgate.net
A systematic study of its absorption and emission spectra in various solvents could reveal insights into its electronic structure and potential for applications in sensors, imaging agents, or organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org Furthermore, exploring the photoreactivity of this compound could lead to the discovery of new photochemical reactions, such as light-induced cyclizations or rearrangements, which could be harnessed to synthesize novel and complex molecular architectures. researchgate.net
Exploration of Advanced Spectroscopic Techniques
To gain a deeper understanding of the structure and behavior of rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine at the molecular and supramolecular levels, advanced spectroscopic techniques will be indispensable.
Solid-State NMR (ssNMR): While solution NMR provides information on the average structure of a molecule, solid-state NMR can elucidate the precise conformation and packing of molecules in the crystalline state. emory.edu For rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine, ssNMR could be used to characterize different polymorphs, which can have distinct physical properties. researchgate.netfsu.edu It can also provide detailed information on intermolecular interactions, such as hydrogen bonding, which governs the material's properties. mdpi.com
Cryo-Electron Microscopy (Cryo-EM): Traditionally used for determining the structure of large biomolecules, recent advances have expanded the application of cryo-EM. wikipedia.orgnih.gov For a small molecule like rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine, cryo-EM would be a forward-looking technique to visualize its self-assembly into larger supramolecular structures or its interaction with macromolecules like proteins or nucleic acids. youtube.com This technique requires cooling samples to cryogenic temperatures, preserving their native structure in a glassy ice state for high-resolution imaging. youtube.comazooptics.com
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Gained | Potential Application Area |
|---|---|---|
| Solid-State NMR | Crystal packing, polymorphism, intermolecular interactions | Materials science, pharmaceutical formulation |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways. nih.govacs.org For rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine, these computational tools offer several uncharted research avenues. ML models, trained on large datasets of known reactions, could predict optimal conditions for its synthesis or functionalization, reducing the need for extensive empirical screening. rsc.org
Furthermore, AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound, accelerating the discovery of new materials or therapeutic agents. acs.org The performance of such predictive models is often poor for novel heterocycle formation due to low data availability, making this a challenging but rewarding area for future research. chemrxiv.org Retraining models on proprietary or newly generated data can improve predictive ability for specific in-house chemistries. nih.govacs.org
Multicomponent Reactions and Domino Sequences Involvingrasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity with high atom economy and efficiency. rasayanjournal.co.inrsc.org The structure of rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine, with its reactive aminomethyl group, makes it an ideal candidate for inclusion in various MCRs.
Future research could explore its participation in well-known MCRs like the Ugi or Passerini reactions, or in the development of entirely new multicomponent strategies. Similarly, domino (or cascade) reactions, which involve a series of intramolecular transformations, could be designed starting from this scaffold to rapidly generate complex polycyclic structures. nih.govmdpi.com These approaches are central to green chemistry and diversity-oriented synthesis. rasayanjournal.co.in
Sustainable and Circular Economy Approaches inrasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine Research
Applying the principles of sustainable and circular chemistry to the entire lifecycle of rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine is a critical future direction. This extends beyond simply using greener synthetic methods. researchgate.net Research should focus on utilizing renewable feedstocks, minimizing the use of hazardous solvents, and designing processes that are inherently safer and more energy-efficient. researchgate.netcitedrive.comnih.gov
Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts could significantly reduce the environmental footprint of its production. rasayanjournal.co.innih.gov From a circular economy perspective, future research could also investigate the biodegradability of the compound and its derivatives or design pathways for its chemical recycling, ensuring that its end-of-life is managed sustainably.
Table 3: Green Chemistry Principles in Future Research
| Principle | Application to rasayanjournal.co.inresearchgate.netDioxolo[4,5-b]pyridin-6-ylmethanamine |
|---|---|
| Atom Economy | Use of multicomponent and domino reactions to maximize incorporation of starting materials into the final product. rasayanjournal.co.in |
| Use of Safer Solvents | Employing water, ionic liquids, or bio-derived solvents in synthesis. rasayanjournal.co.inresearchgate.net |
| Energy Efficiency | Utilizing microwave-assisted or mechanochemical (ball-milling) synthesis to reduce reaction times and energy input. rasayanjournal.co.innih.gov |
Q & A
Basic: What are the most reliable synthetic routes for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine?
The synthesis typically involves Ullmann reaction variants, where o-nitrohalobenzenes are condensed with o-nitroanilines in the presence of copper powder and nitrobenzene. Reduction of the resulting 2,2'-dinitrodiphenylamines with H₂/Pd-C yields the core 1,3-dioxolo[4,5-b]pyridine scaffold. Methanamine substitution at the 6-position can be achieved via nucleophilic aromatic substitution or reductive amination of a brominated intermediate (e.g., 6-bromo-[1,3]dioxolo[4,5-b]pyridine, as in EN300-301935) .
Basic: How is structural characterization of this compound performed?
Combined spectroscopic techniques are essential:
- NMR : - and -NMR confirm the dioxolo ring system (δ ~5.9–6.3 ppm for methylenedioxy protons) and methanamine sidechain (δ ~3.3 ppm for CH₂NH₂).
- X-ray crystallography : Resolves stereoelectronic effects, particularly in derivatives with chiral centers or planar aromatic systems.
- HRMS : Validates molecular weight (e.g., C₈H₈N₂O₂, exact mass 164.0586) .
Advanced: What contradictions exist in reported biological activities of 1,3-dioxolo[4,5-b]pyridine derivatives?
While some studies highlight antibacterial and antitumor potential due to planar aromatic systems interacting with DNA or enzymes, others report low solubility and bioavailability limiting in vivo efficacy. For example, derivatives with bulky substituents show reduced activity despite enhanced binding affinity in silico models, likely due to poor membrane permeability. Resolving these contradictions requires:
- Physicochemical profiling : LogP, pKa, and solubility assays to optimize ADME properties.
- Proteomic studies : Identify off-target interactions that may counteract therapeutic effects .
Advanced: How can computational methods guide SAR studies for this compound derivatives?
- Docking simulations : Predict binding to targets like α-synuclein (relevant in neurodegenerative diseases) using software such as AutoDock Vina.
- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity. For instance, electron-withdrawing groups at the 5-position enhance antitumor activity by stabilizing charge-transfer complexes.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Advanced: What strategies mitigate instability of this compound under physiological conditions?
- Prodrug design : Mask the methanamine group with acyloxymethyl or phosphoryl promoieties, which are cleaved enzymatically in vivo.
- Formulation optimization : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance solubility and reduce hydrolysis of the dioxolo ring.
- pH-sensitive derivatives : Introduce substituents that stabilize the compound at physiological pH (e.g., pyridinyl groups with pKa ~6.5) .
Basic: What analytical methods quantify this compound in complex matrices?
- HPLC-UV/FLD : Use C18 columns with mobile phases like acetonitrile/0.1% TFA (retention time ~8–12 min; λ = 254 nm).
- LC-MS/MS : Employ MRM transitions (e.g., m/z 165 → 121 for quantification) for high sensitivity in biological samples.
- GC-MS : Derivatize the methanamine group with trifluoroacetic anhydride to improve volatility .
Advanced: How are isotopic analogs (e.g., 18F^{18}F18F-labeled) synthesized for imaging studies?
Radiosynthesis involves nucleophilic aromatic substitution with -fluoride. For example, a bromo precursor (e.g., 6-bromo-[1,3]dioxolo[4,5-b]pyridine) reacts with K/K222 in DMSO at 150°C for 15 min. Purification via semi-prep HPLC yields -labeled derivatives with molar activities >40 GBq/µmol, suitable for PET imaging of neurological targets .
Advanced: What in vivo models validate the neuroprotective effects of this compound?
- Rodent α-synucleinopathy models : Transgenic mice expressing human A53T α-synuclein are treated orally (10–30 mg/kg/day) for 4 weeks. Assess behavioral outcomes (rotarod, open field) and post-mortem α-syn aggregation via immunohistochemistry.
- Microdialysis : Measure dopamine metabolites (e.g., DOPAC) in striatal fluid to evaluate dopaminergic neuron preservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
